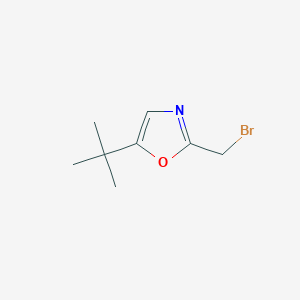![molecular formula C9H11ClN2O B6278942 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine CAS No. 1850863-62-5](/img/no-structure.png)
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine” is a chemical compound with the molecular formula C9H7N2OCl . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are similar to the compound , has been achieved through the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process was carried out at room temperature in aqueous ethanol, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine” are not available, the compound is likely to participate in reactions typical of pyrano[4,3-d]pyrimidines. For instance, the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds involves photoexcited organic dye, Na2 eosin Y, as a direct hydrogen atom transfer (HAT) photocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.6 . It is a powder at room temperature . .Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves the condensation of 2-chloro-5,7-dimethylpyrimidine-4,6-diol with 2,3-dihydrofuran in the presence of a Lewis acid catalyst, followed by cyclization with ammonium acetate.", "Starting Materials": [ "2-chloro-5,7-dimethylpyrimidine-4,6-diol", "2,3-dihydrofuran", "Lewis acid catalyst", "ammonium acetate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5,7-dimethylpyrimidine-4,6-diol (1.0 equiv) and 2,3-dihydrofuran (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add a Lewis acid catalyst (0.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add ammonium acetate (2.0 equiv) to the reaction mixture and heat at 80°C for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and extract with dichloromethane.", "Step 5: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine as a white solid." ] } | |
Numéro CAS |
1850863-62-5 |
Nom du produit |
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine |
Formule moléculaire |
C9H11ClN2O |
Poids moléculaire |
198.6 |
Pureté |
92 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



